molecular formula C12H11ClN2O B1661971 3-Chloro-4-(pyridin-2-ylmethoxy)aniline CAS No. 524955-09-7

3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Cat. No. B1661971
M. Wt: 234.68 g/mol
InChI Key: XCAPJQSICQSUJP-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 .


Synthesis Analysis

A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and biologically evaluated for antitumor activities . The antitumor activity of one of the compounds, 7k, was found to be twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline consists of a chlorine atom (Cl) attached to the third carbon of the benzene ring, an aniline group (NH2) attached to the fourth carbon, and a pyridin-2-ylmethoxy group attached to the fourth carbon as well .


Physical And Chemical Properties Analysis

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a solid substance at room temperature . It has a molecular weight of 234.68 .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Future Directions

The antitumor activity of the derivatives of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, particularly compound 7k, suggests that they can be considered as antitumor drug candidates which deserve to be further investigated for personalized cancer therapy .

properties

IUPAC Name

3-chloro-4-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAPJQSICQSUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588396
Record name 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline
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Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(pyridin-2-ylmethoxy)aniline

CAS RN

524955-09-7
Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
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Record name 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline
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Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
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Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine from Example 5A (6.65 g, 25.1 mmol) in ethanol (120 mL) was added zinc powder (8.22 g, 126 mmol), and the mixture was heated to 60° C. A solution of ammonium chloride (2.67 g, 50.3 mmol) in water (24 mL) was added dropwise, and the reaction was stirred for additional 2 h at this temperature. The mixture was filtered through Celite®, and the solvent was removed in vacuo. The residue was triturated with water, and the precipitate was collected by suction filtration, washed with water and dried to yield 4.97 g (84%) of the aniline.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
8.22 g
Type
catalyst
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

2-(2-chloro-4-nitro-phenoxymethyl)-pyridine (8 g, 30.2 mmol, 1 equiv) and 8.44 g iron (151.1 mmol, 5 equiv) were mixed in 100 mL acetic acid and 50 mL EtOAc and were stirred at rt overnight. The reaction mixture was filtered through a pad of Celite®. The filtrate was concentrated in vacuo and neutralized with saturated Na2CO3 solution. The solution was extracted with EtOAc and the organic layer was washed with brine and concentrated in vacuo. The resulting crude material was purified by flash chromatography eluting with EtOAc/hexane (3:7) to give 3-Chloro-4-(pyridin-2-ylmethoxy)-phenylamine (3.2 g, 52%) as a white solid. 1H-NMR (CDCl3) δ 5.18 (s, 2H), 6.50 (dd, 1H), 6.76 (d, 1H), 6.80 (d, 1H), 7.22 (m, 1H), 7.64 (d, 1H), 7.73 (td, 1H), 8.55 (m, 1H); LCMS RT=0.89 min; [M+H]+=235.1.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.44 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-(2-Chloro-4-nitro-phenoxymethyl)-pyridine (2.4 g, 9.07 mmol) is suspended in MeOH (30 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 0.8 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture is stirred under hydrogen atmosphere until reaction is complete by TLC (ca 2 hours). The reaction mixture is filtered through a Celite plug and the solvent is removed under reduced pressure. The crude product is redissolved in DCM, dried (MgSO4) and concentrated to yield 1.7 g (7.23 mmol, 80%) of the desired product.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
80%

Synthesis routes and methods IV

Procedure details

2.65 g of compound 8.1 (10 mmol) was suspended in MeOH (50 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 1.5 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture was stirred under hydrogen balloon for 2 hours. The reaction mixture was filtered through a Celite plug and the solvent is removed under reduced pressure to yield 2.0 g of the desired product.
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(pyridin-2-ylmethoxy)aniline
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Reactant of Route 6
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3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Citations

For This Compound
29
Citations
XJ Wang, G Pan, Z Zhang, J Feng, Z Xu… - Journal of Molecular …, 2023 - Elsevier
A series of 3‑chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities. Among all the compounds, the antitumor activity of 7k …
Number of citations: 3 www.sciencedirect.com
D Das, L Xie, J Wang, J Shi, J Hong - Bioorganic Chemistry, 2020 - Elsevier
Lung cancer is the most common cancer and leading cause of cancer-related deaths worldwide. The first-generation reversible, ATP-competitive inhibitors gefetinib and elotinib showed …
Number of citations: 17 www.sciencedirect.com
A Elkamhawy, S Son, HY Lee, MH El-Maghrabey… - Pharmaceuticals, 2022 - mdpi.com
Co-expression of the epidermal growth factor receptor (EGFR, also known as ErbB1) and human epidermal growth factor receptor 2 (HER2) has been identified as a diagnostic or …
Number of citations: 5 www.mdpi.com
A Elkamhawy, AK Farag, ANI Viswanath… - Bioorganic & Medicinal …, 2015 - Elsevier
Coexpression of EGFR and HER2 has been found in many tumors such as breast, ovarian, colon and prostate cancers, with poor prognosis of the patients. Herein, our team has …
Number of citations: 36 www.sciencedirect.com
MY Cha, KO Lee, JW Kim, CG Lee… - Journal of medicinal …, 2009 - ACS Publications
A novel series of (S)-1-acryloyl-N-[4-(arylamino)-7-(alkoxy)quinazolin-6-yl]pyrrolidine-2-carboxamides were synthesized and evaluated as Her-1/Her-2 dual inhibitors. In contrast to the …
Number of citations: 57 pubs.acs.org
M Hossam, DS Lasheen, KAM Abouzid - Archiv der Pharmazie, 2016 - Wiley Online Library
Being overexpressed in several types of cancer, the epidermal growth factor receptor (EGFR) is considered one of the key therapeutic targets in oncology. Although many first‐…
Number of citations: 36 onlinelibrary.wiley.com
Y Mao, W Zhu, X Kong, Z Wang, H Xie, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
36 new compounds with the typical skeleton of 4-anilino-5-vinyl/ethynyl pyrimidine, 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine, and m-amino-N-phenylbenzamide, are designed, …
Number of citations: 34 www.sciencedirect.com
L Zhang, Y Yang, H Zhou, Q Zheng, Y Li… - European Journal of …, 2015 - Elsevier
We have developed a series of 6, 7-disubstituted-4-(arylamino) quinazoline derivatives that functioned as irreversible EGFR inhibitors, and these compounds exhibited excellent …
Number of citations: 37 www.sciencedirect.com
A Elkamhawy, S Paik, JH Park, HJ Kim, AHE Hassan… - Bioorganic …, 2021 - Elsevier
Up to date, the current clinical practice employs only symptomatic treatments for management of Parkinson's disease (PD) but unable to stop disease progression. The discovery of new …
Number of citations: 8 www.sciencedirect.com
YJ Yu-Jing, CM Zhang, ZP Liu - Anti-Cancer Agents in …, 2012 - ingentaconnect.com
Progress in identifying and understanding the molecular and cellular causes of cancer has led to the discovery of anomalies that characterize cancer cells and that represent targets for …
Number of citations: 30 www.ingentaconnect.com

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